molecular formula C12H20N2O3 B7922559 [((S)-1-Acetyl-pyrrolidin-2-ylmethyl)-cyclopropyl-amino]-acetic acid

[((S)-1-Acetyl-pyrrolidin-2-ylmethyl)-cyclopropyl-amino]-acetic acid

Cat. No.: B7922559
M. Wt: 240.30 g/mol
InChI Key: FRXBTHWOVGFXCY-NSHDSACASA-N
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Description

[((S)-1-Acetyl-pyrrolidin-2-ylmethyl)-cyclopropyl-amino]-acetic acid is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that combines a pyrrolidine ring, a cyclopropyl group, and an amino acid moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [((S)-1-Acetyl-pyrrolidin-2-ylmethyl)-cyclopropyl-amino]-acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of a suitable precursor, such as an amino acid derivative.

    Introduction of the Cyclopropyl Group: This step often involves the use of cyclopropyl bromide in the presence of a strong base to facilitate the substitution reaction.

    Acetylation: The acetyl group can be introduced using acetic anhydride or acetyl chloride under basic or acidic conditions.

    Final Coupling: The final step involves coupling the pyrrolidine derivative with the cyclopropyl-amino-acetic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or carboxylic acids.

    Reduction: Reduction reactions can target the acetyl group, converting it to an alcohol or even further to a hydrocarbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Cyclopropyl ketones, carboxylic acids.

    Reduction: Alcohols, hydrocarbons.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, [((S)-1-Acetyl-pyrrolidin-2-ylmethyl)-cyclopropyl-amino]-acetic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features could make it a candidate for enzyme inhibition studies or as a ligand in receptor binding assays.

Medicine

In medicinal chemistry, this compound could be investigated for its pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties, such as polymers or coatings. Its reactivity and structural features make it a versatile component in material science.

Mechanism of Action

The mechanism of action of [((S)-1-Acetyl-pyrrolidin-2-ylmethyl)-cyclopropyl-amino]-acetic acid would depend on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity and leading to a physiological response. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-pyrrolidine-2-carboxylic acid: Similar in structure but lacks the cyclopropyl group.

    Cyclopropylamine: Contains the cyclopropyl group but lacks the pyrrolidine ring and acetyl group.

    Pyrrolidine-2-carboxylic acid: Similar to the pyrrolidine moiety but without the acetyl and cyclopropyl groups.

Uniqueness

The uniqueness of [((S)-1-Acetyl-pyrrolidin-2-ylmethyl)-cyclopropyl-amino]-acetic acid lies in its combination of structural features, which allows for a wide range of chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

2-[[(2S)-1-acetylpyrrolidin-2-yl]methyl-cyclopropylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-9(15)14-6-2-3-11(14)7-13(8-12(16)17)10-4-5-10/h10-11H,2-8H2,1H3,(H,16,17)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRXBTHWOVGFXCY-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC1CN(CC(=O)O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCC[C@H]1CN(CC(=O)O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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